2-Butoxy-3-chloro-4-nitropyridine
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Overview
Description
2-Butoxy-3-chloro-4-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a butoxy group at the second position, a chlorine atom at the third position, and a nitro group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3-chloro-4-nitropyridine typically involves the nitration of 2-butoxy-3-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-chloro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution leads to various substituted pyridines depending on the nucleophile used.
Oxidized Products: Oxidation of the butoxy group results in aldehydes or carboxylic acids.
Scientific Research Applications
2-Butoxy-3-chloro-4-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butoxy-3-chloro-4-nitropyridine depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Lacks the butoxy group, making it less hydrophobic and potentially less bioavailable.
3-Chloro-4-nitropyridine: Lacks the butoxy group and has different electronic properties due to the absence of the butoxy substituent.
2-Butoxy-4-nitropyridine:
Uniqueness
2-Butoxy-3-chloro-4-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the butoxy and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-butoxy-3-chloro-4-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-2-3-6-15-9-8(10)7(12(13)14)4-5-11-9/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNBVJKBCHVBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=CC(=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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